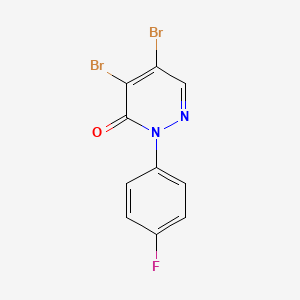

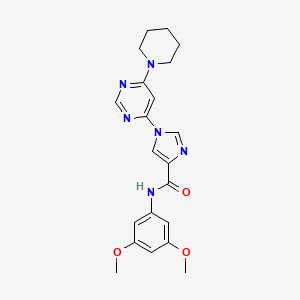

4,5-dibromo-2-(4-fluorophenyl)-3(2H)-pyridazinone

説明

4,5-dibromo-2-(4-fluorophenyl)-3(2H)-pyridazinone (DBFP) is a synthetic chemical compound that belongs to the pyridazinone family of compounds. It has been used in numerous scientific research applications, including as a pharmaceutical agent and biochemical reagent. It has also been used in laboratory experiments as a synthetic intermediate for the synthesis of other compounds.

科学的研究の応用

Synthesis and Evaluation as Anticancer Agents

Pyridazinones are recognized for their wide spectrum of biological activities, with several derivatives synthesized and evaluated for anticancer, antiangiogenic, and antioxidant properties. For instance, a series of pyridazinone derivatives demonstrated inhibitory effects on various human cancer cell lines, showcasing potential as anticancer and antiangiogenic agents. These compounds were also tested for their antioxidant activities, with some showing promising results comparable or superior to standard antioxidants like ascorbic acid (Kamble et al., 2015).

Chemical Properties and Applications

The versatility of pyridazinone scaffolds extends to their use in chemical synthesis, where they serve as key intermediates for creating a variety of functional systems. For example, sequential nucleophilic aromatic substitution processes have been applied to pyridazinones for synthesizing polyfunctional systems that might find applications in drug discovery (Pattison et al., 2009). This showcases the compound's significance in creating molecules with potential biological activities.

Antitumor Activity

Novel pyridazinone derivatives have been synthesized and characterized for their antitumor activities. Some derivatives exhibited significant inhibitory activity against cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment. The structure-activity relationship analysis of these compounds further supports their development as anticancer agents (Qin et al., 2020).

Material Science Applications

Pyridazinone-based polymers have been synthesized, demonstrating the applicability of these compounds beyond pharmacology. For instance, soluble pyridazinone- or pyridazine-containing poly(arylene ether)s were prepared through polycondensation reactions, revealing high glass-transition temperatures and thermal stability. These materials could be utilized in various industrial applications, ranging from coatings to high-performance plastics (Xu et al., 2006).

特性

IUPAC Name |

4,5-dibromo-2-(4-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2FN2O/c11-8-5-14-15(10(16)9(8)12)7-3-1-6(13)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOQKOOSSQSBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione](/img/structure/B2612173.png)

![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)

![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone](/img/structure/B2612183.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2612184.png)

![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)

![2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2612187.png)

![5-chloro-11-methyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2612190.png)